molecular formula C12H14N2O2S B399051 N-(3-acetylphenyl)-N'-propionylthiourea

N-(3-acetylphenyl)-N'-propionylthiourea

Cat. No.: B399051
M. Wt: 250.32g/mol
InChI Key: VGPOSDJHPBLWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Acetylphenyl)-N'-propionylthiourea is a thiourea derivative characterized by a substituted phenyl group (3-acetylphenyl) and a propionyl group attached to the thiourea scaffold. Thiourea derivatives are widely studied for their diverse biological activities, including enzyme inhibition, antimicrobial properties, and applications in coordination chemistry .

The propionyl chain (CH₂CH₂CO-) may confer greater lipophilicity relative to shorter acyl groups (e.g., acetyl), impacting its pharmacokinetic behavior .

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32g/mol

IUPAC Name

N-[(3-acetylphenyl)carbamothioyl]propanamide

InChI

InChI=1S/C12H14N2O2S/c1-3-11(16)14-12(17)13-10-6-4-5-9(7-10)8(2)15/h4-7H,3H2,1-2H3,(H2,13,14,16,17)

InChI Key

VGPOSDJHPBLWOL-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)C

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=CC(=C1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives exhibit significant structural and functional diversity. Below is a detailed comparison of N-(3-acetylphenyl)-N'-propionylthiourea with four analogs:

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (K) Key Properties/Applications
This compound (Target) C₁₂H₁₄N₂O₂S 266.32 3-acetylphenyl, propionyl Not reported Presumed enzyme inhibition (inferred)
N-(3-Chloropropionyl)-N′-phenylthiourea C₁₀H₁₁ClN₂OS 242.72 3-chloropropionyl, phenyl 389.7–391.2 Non-planar geometry; intermolecular H-bonding
3-Acetyl-1-phenylthiourea C₉H₁₀N₂OS 194.25 Acetyl, phenyl Not reported Enzyme inhibitor; planar crystal structure
N-(3-Methyl-2-furoyl)-N'-(3-(trifluoromethyl)phenyl)thiourea C₁₄H₁₁F₃N₂O₂S 328.31 3-methyl-2-furoyl, 3-(trifluoromethyl)phenyl Not reported High lipophilicity (trifluoromethyl group)
N-(3-Nitrobenzoyl)-N'-phenylthiourea C₁₄H₁₁N₃O₃S 301.32 3-nitrobenzoyl, phenyl Not reported Electron-withdrawing nitro group enhances reactivity

Molecular Geometry and Interactions

  • N-(3-Chloropropionyl)-N′-phenylthiourea: Exhibits a non-planar structure with an 82.62° dihedral angle between the phenyl ring and thiourea fragment. Intra- and intermolecular hydrogen bonds (N–H⋯S, N–H⋯O) stabilize the crystal lattice .
  • 3-Acetyl-1-phenylthiourea: Features a planar thiourea core, favoring strong π-π stacking and hydrogen bonding, critical for enzyme active-site binding .

Thermal and Solubility Properties

  • Melting Points: N-(3-chloropropionyl)-N′-phenylthiourea has a high melting point (~390 K), attributed to strong hydrogen-bonded dimers . The target compound’s melting point is unreported but expected to be lower due to the less polar propionyl group.
  • Solubility: Chlorine and nitro substituents () reduce aqueous solubility, whereas acetyl/propionyl groups may improve solubility in organic solvents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.